Product packaging for cis-5,6-Dihydroxythymine(Cat. No.:CAS No. 1124-84-1)

cis-5,6-Dihydroxythymine

Cat. No.: B12799475
CAS No.: 1124-84-1
M. Wt: 160.13 g/mol
InChI Key: GUKSGXOLJNWRLZ-MVHIGOERSA-N
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Description

cis-5,6-Dihydroxythymine, more commonly known in research as thymine glycol (Tg), is a primary oxidative lesion of thymine formed in DNA by exposure to ionizing radiation and a variety of chemical oxidizing agents . This lesion is of significant biological consequence as it is estimated that human cells repair hundreds of thymine glycol lesions per day . The oxidation of the 5,6-double bond of thymine generates two chiral centers, resulting in several diastereomers; the cis-5R,6S form is the predominant and most stable product . Its presence in DNA is a major subject of study in the field of base excision repair (BER), where it is a known substrate for specific repair enzymes such as endonuclease III . Researchers utilize this compound to investigate the mechanisms of DNA repair pathways, the mutagenic potential and structural consequences of oxidative stress on DNA, and the thermodynamic stability of DNA duplexes. The lesion is known to remain stacked within the DNA helix but adopts a wobble pairing orientation when mismatched with deoxyguanosine, leading to localized structural perturbations and increased disorder that modulates its recognition by repair systems . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O4 B12799475 cis-5,6-Dihydroxythymine CAS No. 1124-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1124-84-1

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1

InChI Key

GUKSGXOLJNWRLZ-MVHIGOERSA-N

Isomeric SMILES

C[C@@]1([C@H](NC(=O)NC1=O)O)O

Canonical SMILES

CC1(C(NC(=O)NC1=O)O)O

Origin of Product

United States

Formation Pathways of Cis 5,6 Dihydroxythymine in Nucleic Acids

Endogenous Generation Mechanisms

The formation of cis-5,6-Dihydroxythymine can occur spontaneously within the body as a result of normal cellular activities.

Aerobic Metabolism and Cellular Oxidative Stress as Primary Sources

Normal aerobic metabolism, the process by which cells use oxygen to generate energy, is a primary source of endogenous this compound formation. scirp.orgnih.govpnas.org This metabolic activity naturally produces reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. wikipedia.org An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to a state known as oxidative stress. wikipedia.orgdojindo.co.jp This oxidative stress is a key contributor to the formation of thymine (B56734) glycol. glenresearch.comoup.com It is estimated that approximately 300 thymine glycol and thymidine (B127349) glycol lesions are generated per cell each day in humans due to these oxidative reactions. wikipedia.org

Hydroxyl Radical (•OH) Attack on Thymine

Among the various reactive oxygen species, the hydroxyl radical (•OH) is particularly potent and plays a crucial role in the formation of this compound. taylorandfrancis.commdpi.com The hydroxyl radical can attack the thymine base in DNA in two primary ways: by adding to the C5-C6 double bond or by abstracting a hydrogen atom from the methyl group. mdpi.comnih.gov The addition of the hydroxyl radical to the C5=C6 double bond of the pyrimidine (B1678525) ring is a key step in the formation of thymine glycol. mdpi.comresearchgate.net This reaction leads to the formation of C5-OH- and C6-OH-adduct radicals, which are precursors to the stable thymine glycol lesion. mdpi.com

Exogenous Induction Mechanisms

In addition to internal processes, external factors can also induce the formation of this compound in nucleic acids.

Ionizing Radiation-Induced Formation

Exposure to ionizing radiation is a well-documented external cause of thymine glycol formation. wikipedia.orgacs.orgglenresearch.comoup.comnih.govusuhs.edunih.gov This type of radiation carries enough energy to ionize atoms or molecules by detaching electrons from them. usuhs.edu The damage to DNA from ionizing radiation can occur through both direct and indirect effects. usuhs.edu

The indirect effects of ionizing radiation are a major contributor to the formation of thymine glycol. usuhs.edu This process involves the radiolysis of water molecules within the cell, which generates highly reactive species, most notably the hydroxyl radical (•OH). mdpi.comnih.gov These radiation-induced radicals then react with the DNA bases. usuhs.edu The hydroxyl radical, in particular, attacks the thymine base, leading to its oxidation and the subsequent formation of thymine glycol. mdpi.comnih.gov The reaction of the hydroxyl radical with the C5-C6 double bond of thymine is a key pathway in this process. mdpi.com

Following the initial radical attack and oxidation of thymine, a hydration process occurs. The oxidation of thymine can lead to the formation of a thymine radical cation. nih.gov This unstable intermediate then reacts with water molecules, leading to the formation of a C(6)-OH adduct radical. nih.gov This hydration step is a critical part of the pathway that ultimately results in the formation of the stable this compound lesion. nih.govchemrxiv.org

Chemical Oxidation by Oxidizing Agents (e.g., KMnO4)

The oxidation of thymine residues in DNA by strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) is a well-established method for generating this compound, also known as thymine glycol. nih.govresearchgate.net This reaction involves an attack on the 5,6-double bond of the pyrimidine ring. oup.comresearchgate.net The use of KMnO4 has been instrumental in studying DNA structure and damage, as it preferentially reacts with thymines that are in single-stranded regions or distorted conformations, where the 5,6-double bond is more accessible. researchgate.netoup.com

The reaction with KMnO4 leads to the cis-dihydroxylation of the 5,6-double bond, resulting in the formation of the cis-diol. oup.com The cis conformation of the resulting glycol has been confirmed by various analytical techniques, including chromatography where its elution pattern changes in the presence of borate. nih.gov

Reaction Pathways via Dihydrothymine (B131461) Intermediates

While direct oxidation of the thymine double bond is a primary pathway, the formation of thymine glycol can also proceed through intermediates such as dihydrothymine. Dihydrothymine is a breakdown product of thymine where the 5,6-double bond is reduced. nih.govmedchemexpress.com Subsequent oxidation of dihydrothymine can lead to the formation of thymine glycol. The enzymatic repair of thymine glycol and related saturated pyrimidines, such as 5,6-dihydrothymine, is carried out by enzymes like Endonuclease III. oup.com

Near-Ultraviolet Radiation via Singlet Oxygen Mechanisms

The mechanism involves a Type II photosensitization process where a photosensitizer absorbs UVA light and transfers the energy to molecular oxygen, generating singlet oxygen. nih.gov This highly reactive species can then attack the electron-rich 5,6-double bond of thymine, leading to the formation of thymine glycol. nih.gov

Formation via Oxidative Damage and Deamination of 5-Methylcytosine (B146107)

An important and biologically significant pathway for the formation of thymine glycol involves the oxidative damage and subsequent deamination of 5-methylcytosine. vulcanchem.comoup.comresearchgate.net 5-methylcytosine, a key epigenetic marker in mammalian DNA, is susceptible to oxidation. nih.gov Oxidative attack on 5-methylcytosine can result in the formation of 5-methylcytosine glycol as an unstable intermediate. oup.com This intermediate can then undergo rapid hydrolytic deamination to form thymine glycol. oup.comvulcanchem.com

This process is highly relevant to mutagenesis, as the resulting thymine glycol is paired with guanine (B1146940) (Tg:G), a mispair that can lead to C-to-T transition mutations if not repaired before DNA replication. oup.comresearchgate.netacs.org Studies have shown that the oxidation of 5-methylcytosine residues in DNA yields thymine glycol as the main product. oup.comnih.gov The susceptibility of 5-methylcytosine to oxidation is comparable to that of thymine. nih.gov

Table 1: Summary of this compound Formation Pathways

Pathway Reactant Key Intermediates/Agents Resulting Base Pair Significance
Chemical Oxidation Thymine Potassium Permanganate (KMnO₄) Tg:A Used in DNA structural studies. researchgate.netoup.com
Near-UV Radiation Thymine Singlet Oxygen (¹O₂) Tg:A Contributes to UVA-induced DNA damage. nih.govnih.gov
Oxidative Deamination 5-Methylcytosine Oxidizing agents, 5-Methylcytosine glycol Tg:G Mutagenic potential (C-to-T transitions). oup.comresearchgate.netacs.org

Structural and Conformational Perturbations in Dna Induced by Cis 5,6 Dihydroxythymine

Impact on Watson-Crick Base Pairing Fidelity

The presence of the non-aromatic, non-planar thymine (B56734) glycol lesion fundamentally alters the hydrogen bonding capacity and stability within the DNA duplex. glenresearch.comscirp.org This leads to both the weakening of standard base pairs and the formation of mutagenic, non-canonical pairs.

The cis-5,6-dihydroxythymine lesion significantly destabilizes the DNA duplex, regardless of the base it is paired with. acs.orgresearchgate.net The saturation of the C5-C6 bond in the thymine ring results in a loss of aromaticity and planarity, which in turn weakens the stacking interactions with neighboring bases. glenresearch.comscirp.org Thermodynamic studies have shown a considerable decrease in the melting temperature (Tm) of DNA duplexes containing a Tg lesion. For instance, the presence of a single Tg lesion can lower the Tm by as much as 13°C when paired opposite either adenine (B156593) (A) or guanine (B1146940) (G). acs.org This destabilization is also evident in NMR studies, where the imino protons of both the Tg lesion and the opposing base (like adenine) show rapid exchange with the solvent, indicating a disruption of stable hydrogen bonds. acs.org While the lesion does not completely prevent base pairing, it introduces a significant thermodynamic penalty, increasing the free energy of melting by approximately 3 kcal/mol. acs.org

Table 1: Thermodynamic Impact of this compound (Tg) in DNA

Duplex Pair Melting Temperature (Tm) Reduction Change in Free Energy (ΔG) Source
Tg•A ~13°C +3 kcal/mol acs.org

Beyond simply weakening the standard pairing with adenine, the this compound lesion can form non-canonical base pairs, most notably with guanine (G). acs.orgvulcanchem.com This mispairing is particularly significant as it can arise from the deamination of oxidized 5-methylcytosine (B146107). acs.orgvulcanchem.com When paired with guanine, the (cis-5R,6S)-thymine glycol lesion adopts a "wobble" configuration. vulcanchem.comnih.gov NMR structural studies have revealed that in a Tg•G mismatch, the Tg base shifts into the major groove, establishing a wobble geometry where the Tg(O²) is near the G(N¹H) and the Tg(N³H) is near the G(O⁶). vulcanchem.comrcsb.org

Interestingly, the identity of the opposing base influences the stereochemistry of the thymine glycol itself. In a duplex with adenine, the 5R-Tg lesion exists as a mixture of cis-5R,6S and trans-5R,6R epimers, typically in a 7:3 ratio. acs.orgvulcanchem.com However, when mismatched with guanine, the equilibrium overwhelmingly favors the cis-5R,6S epimer, which becomes the predominant species. acs.orgvulcanchem.com Despite the mismatch, both the Tg and the guanine base remain stacked, or at least partially stacked, within the DNA helix, preserving the general structural integrity of the complementary strand. acs.orgnih.gov

Alterations in DNA Duplex Helical Geometry

The structural disruption caused by this compound extends beyond the base pair itself, inducing significant distortions in the local and global geometry of the DNA helix.

The conformation of the deoxyribose sugar ring, known as the sugar pucker, is a key determinant of DNA helical structure. In standard B-form DNA, the sugar pucker is typically in the C2'-endo conformation. The presence of a cis-thymine glycol lesion can influence this conformation. While B-DNA generally favors the C2'-endo sugar pucker, modifications can induce shifts. chinayyhg.comrsc.org For instance, the introduction of an electronegative fluorine atom at the 2' position, creating 2'-fluorinated thymidine (B127349) glycol, can shift the preference towards a C3'-endo pucker, which is more characteristic of A-form DNA. glenresearch.comnih.gov However, studies on unmodified cis-Tg lesions within a DNA duplex generally show a preference for maintaining the C2'-endo pucker, consistent with a localized B-DNA conformation, although increased flexibility and disorder at the lesion site are also noted. nih.govchinayyhg.com

The steric bulk and altered geometry of the this compound lesion cause significant physical distortions in the DNA helix, including the lateral displacement of the base itself and its neighbors. nih.govnih.gov Structural studies, including NMR and X-ray crystallography, have shown that the Tg nucleotide is displaced toward the major groove. vulcanchem.comnih.govpnas.org This shift creates a localized distortion or "kink" in the DNA backbone. oup.com

In some contexts, particularly when a DNA polymerase encounters the lesion, the 5'-adjacent base can be pushed into an extrahelical position. nih.govpnas.org The displaced base is then stabilized by hydrogen bonds with the hydroxyl groups of the thymine glycol, effectively stalling the replication process because the displaced base cannot serve as a template. nih.govnih.gov This major helical distortion is a key factor in the cytotoxic nature of the thymine glycol lesion. glenresearch.comnih.gov

Table 2: Summary of Structural Perturbations by this compound

Perturbation Type Description Consequence Source(s)
Base Pairing Destabilizes A•Tg pair; forms wobble G•Tg pair. Reduced duplex stability; potential for mutation. acs.orgvulcanchem.comnih.gov
Sugar Pucker Maintains general C2'-endo preference but with increased flexibility. Localized disorder at the lesion site. nih.govchinayyhg.com
Base Stacking Axial methyl group and non-planar ring disrupt π-π stacking. Weakened hydrophobic core; increased solvent exposure. glenresearch.comrcsb.orgnih.gov

| Helical Geometry | Lateral shift of Tg into the major groove; displacement of 5'-neighbor. | Local kink in the helix; strong block to DNA polymerase. | nih.govvulcanchem.comnih.gov |

Modulation of Base Pair Helicoidal Parameters (Roll, Stagger, Propeller Twist)

The introduction of a this compound (Tg) lesion into a DNA duplex induces significant local perturbations in the helical structure, affecting key base pair parameters such as roll, stagger, and propeller twist. These alterations are a direct consequence of the non-planar, saturated nature of the modified thymine ring, which contrasts sharply with the planar aromaticity of a canonical thymine base. pnas.org The stereochemistry of the Tg lesion, particularly the orientation of the hydroxyl and methyl groups, plays a crucial role in the extent and nature of these structural distortions. pnas.org

Research based on Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations has provided detailed insights into these structural changes. When this compound is paired with adenine, it can maintain a Watson-Crick-like pairing, but with notable distortions. acs.org However, when mismatched with guanine, the lesion often adopts a wobble configuration, leading to more pronounced helical disruptions. rcsb.orgvulcanchem.com

The presence of the Tg lesion, regardless of the opposing base, causes a general destabilization of the DNA duplex. scirp.orgacs.org This is reflected in changes to the helicoidal parameters. For instance, the nonplanarity of the Tg base can lead to an increased negative inclination relative to the helical axis. acs.org

One of the most significant effects observed is the disruption of stacking interactions with neighboring base pairs. In a sequence context where Tg is flanked by guanines, the Tg nucleotide tends to shift towards the major groove. rcsb.org This displacement affects the stacking with the 3'-neighboring base pair. rcsb.org Specifically, in a Tg•G mismatch, the Tg(6) nucleotide shifts into the major groove, stacking under its 5'-neighbor base, while stacking with the 3'-neighbor base pair is disrupted. rcsb.org

Molecular dynamics simulations have shown that the presence of Tg can lead to a notable increase in the rise parameter between the lesion and the adjacent base on the 5' side. acs.org This is often accompanied by a weakening of the Watson-Crick hydrogen bonds in the neighboring base pair. acs.org

The specific values of roll, stagger, and propeller twist are highly dependent on the local sequence context and the specific stereoisomer of the Tg lesion. For example, in the cis-5R,6S isomer, the axial orientation of the C5 methyl group can create steric hindrance with the adjacent 5' template base, further influencing the local geometry. pnas.org

Detailed structural studies, such as those using X-ray crystallography and NMR, have provided quantitative data on these perturbations. For instance, in a DNA duplex containing a Tg lesion, significant changes in the twist and base pair shift helicoidal parameters have been observed at the site of the lesion and the adjacent base pairs. nih.gov

The table below summarizes findings on the structural perturbations induced by this compound from various studies.

Structural ParameterObservationResearch Finding
Base Pairing When paired with adenine, it can form a Watson-Crick-like pair, but with distortions. acs.org When mismatched with guanine, it often adopts a wobble configuration. rcsb.orgvulcanchem.comNMR studies show that the cis-5R,6S Tg lesion paired with guanine is in a wobble orientation, with Tg(6) O(2) near G(19) N1H and Tg(6) N3H near G(19) O(6). rcsb.org
Helical Stacking The Tg nucleotide shifts toward the major groove, disrupting stacking with the 3'-neighboring base pair. rcsb.orgIn a Tg•G mismatch, the Tg(6) nucleotide stacks below its 5'-neighbor base (G5), while stacking between Tg(6) and the G7•C18 base pair is disrupted. rcsb.org
Helical Rise An increase in the rise parameter between the lesion and the 5' adjacent adenine has been observed. acs.orgMolecular dynamics simulations revealed this increase, which was accompanied by the weakening of Watson-Crick hydrogen bonds in the adjacent A6-T19 base pair. acs.org
Base Inclination The lesioned base often shows a negative inclination relative to the helical axis. acs.orgThis finding from molecular dynamics simulations points to the significant local distortion caused by the non-planar lesion. acs.org
Helical Twist & Shift Significant perturbations in twist and base pair shift parameters are observed at the lesion site and adjacent base pairs. nih.govStructural studies on a related cyclopurine lesion, which also induces significant helical distortion, provide a comparative basis for understanding the types of changes Tg might induce. nih.gov
Overall Duplex Stability The presence of Tg destabilizes the DNA double helix, independent of the sequence. scirp.orgUV-melting curves consistently show a reduction in the melting temperature (Tm) of DNA duplexes containing a Tg lesion. scirp.orgacs.org

Biological Processing and Consequences of Cis 5,6 Dihydroxythymine Lesions in Nucleic Acids

Interaction with DNA Replication Machinery

The presence of cis-5,6-dihydroxythymine, a common oxidative DNA lesion also known as thymine (B56734) glycol (Tg), in the DNA template poses a significant challenge to the cellular DNA replication machinery. This lesion disrupts the normal process of DNA synthesis, often leading to a halt in replication.

This compound is a potent blocker of DNA replication by high-fidelity replicative DNA polymerases pnas.orgpnas.orgnih.govnih.gov. The primary mechanism of this blockage is not the inability of the polymerase to insert a nucleotide opposite the lesion itself, but rather the failure of the subsequent extension step. Studies have shown that DNA polymerases can often incorporate a nucleotide, typically adenine (B156593), opposite the thymine glycol lesion pnas.orgpnas.orgnih.gov. However, the replication fork stalls immediately after this insertion.

The blockage arises from the significant structural distortion introduced by the thymine glycol lesion into the DNA double helix. This distortion prevents the proper positioning of the DNA template-primer in the polymerase active site for the next round of nucleotide incorporation, effectively halting DNA synthesis pnas.orgpnas.org. The presence of the lesion acts as a physical barrier, impeding the translocation of the polymerase along the DNA template.

The structural basis for the stalling of replicative polymerases at a this compound site has been elucidated through crystallographic studies. Unlike the planar structure of a normal thymine base, the saturation of the 5,6-double bond in thymine glycol results in a non-planar, puckered ring conformation nih.govscirp.org.

A key structural feature responsible for the replication block is the orientation of the methyl group at the C5 position. In the cis-isomer, this methyl group protrudes nearly perpendicularly (axially) from the pyrimidine (B1678525) ring pnas.orgpnas.orgnih.gov. This axial projection creates a steric clash with the adjacent base on the 5' side of the lesion in the template strand. This steric hindrance prevents the 5'-adjacent base from stacking correctly, causing it to be displaced and rotated towards the major groove pnas.orgpnas.org. This displacement disrupts the precise geometry of the polymerase active site, making it impossible for the enzyme to accommodate the next incoming deoxynucleoside triphosphate (dNTP) and catalyze the subsequent phosphodiester bond formation, thus leading to a complete stall of the replication machinery pnas.orgpnas.orgnih.gov.

To overcome the replication block imposed by lesions like this compound, cells employ a specialized group of DNA polymerases known as translesion synthesis (TLS) polymerases youtube.com. These polymerases have a more open and flexible active site, which allows them to accommodate distorted DNA templates and synthesize DNA across the lesion, a process known as translesion synthesis.

The ability of polymerases to bypass thymine glycol is influenced by the lesion's stereochemistry. cis-Thymine glycol exists as two stereoisomers, (5R, 6S) and (5S, 6R). Some DNA polymerases exhibit stereochemical recognition and differential processing of these isomers. For instance, while the replicative DNA polymerase from the bacteriophage RB69 is blocked by both cis stereoisomers, certain A-family polymerases can bypass the (5S, 6R) isomer but are blocked by the (5R, 6S) form. Human polymerase η (pol η), a key TLS polymerase, can catalyze nucleotide insertion opposite both 5R- and 5S-Tg lesions, although the subsequent extension step is less efficient, particularly for the 5S-Tg template nih.gov. This indicates that pol η can perform relatively efficient TLS past the 5R-Tg lesion nih.gov. The combined action of polymerase κ (Pol κ) for insertion and polymerase ζ (Pol ζ) for extension has been proposed as a primary mechanism for error-free bypass of thymine glycol in human cells nih.gov.

Mutagenic Potential of this compound

While the primary consequence of this compound is the blockage of DNA replication, its bypass by TLS polymerases can be error-prone, leading to mutations. However, it is generally considered a weakly mutagenic lesion scirp.org.

When mutations do occur as a result of the this compound lesion, the most frequently observed mutation is a T→C transversion. Studies using site-specifically placed thymine glycol in a single-stranded bacteriophage genome replicated in Escherichia coli have quantified this mutagenic event. In this context, the lesion induced targeted T→C mutations at a frequency of approximately 0.3% nih.govpnas.org. Molecular modeling suggests that the thymine glycol lesion can be displaced laterally in the DNA, which may facilitate a wobble base pair with an incoming guanine (B1146940), leading to the observed T→C mutation upon the next round of replication nih.gov. Despite this potential, many studies have concluded that thymine glycol is not a principal premutagenic lesion, with other oxidative damage products being more likely to cause mutations nih.gov.

Table 1: Mutagenic Specificity of this compound in E. coli

DNA TemplateHost OrganismMutation FrequencyPredominant Mutation Type
Single-stranded M13mp19 genomeEscherichia coli0.3%T→C

The mutagenic potential of this compound is significantly influenced by the local DNA context, including the surrounding sequence and whether the lesion is present in single-stranded or double-stranded DNA. Research has shown a stark difference in mutagenicity based on this context. While the lesion is mutagenic in single-stranded DNA, it was found to be not detectably mutagenic when positioned in duplex DNA in the same experimental system nih.govpnas.org. This suggests that the constraints of the double helix and the presence of the complementary strand may either prevent the mispairing that leads to mutation or facilitate more efficient recognition by DNA repair enzymes.

The sequence of bases flanking the lesion also plays a role in its processing. Certain sequence contexts, such as a 5'-CTg-Purine-3' sequence, may allow for a higher degree of bypass by replicative polymerases compared to other sequences pnas.org. The efficiency and fidelity of bypass by TLS polymerases can also be modulated by the surrounding DNA sequence, thereby influencing the ultimate mutagenic outcome of the lesion.

Table 2: Effect of DNA Structure on Mutagenicity of this compound

DNA StructureMutagenic Potential
Single-stranded (ssDNA)Mutagenic (induces T→C transversions)
Double-stranded (dsDNA)Not detectably mutagenic

Molecular Modeling and Structural Elucidation of Mutational Specificity

The characteristic T→C transition mutation induced by this compound (thymine glycol, Tg) has been a subject of detailed investigation using molecular modeling and structural biology techniques. These approaches have provided critical insights into the conformational changes imposed by the lesion within the DNA double helix and the structural basis for its miscoding potential during DNA replication.

Early molecular modeling and molecular mechanics calculations provided a foundational hypothesis for the mutational specificity of thymine glycol. These computational studies suggested that the presence of the cis-(5R,6S) isomer of thymine glycol introduces a significant local perturbation in the DNA structure. Specifically, when not base-paired, the lesion is displaced laterally by approximately 0.5 Å toward the major groove compared to the position of a canonical thymine base. nih.gov This displacement is thought to increase the probability of forming a stable wobble base pair between the thymine glycol lesion and an incoming guanine nucleotide during DNA replication, thus providing a chemical rationale for the observed T→C mutations. nih.gov

Energy minimization studies have further explored the stability of thymine glycol within the DNA duplex. These calculations have indicated that a base pair between thymine glycol and adenine is energetically stable with minimal distortion to the helix, suggesting that the lesion can also support the correct insertion of adenine. nih.gov However, the structural perturbations caused by the lesion, particularly the destabilization of interactions with the 5'-neighboring base pair, create a local environment that can accommodate the misincorporation of guanine. nih.gov

More definitive structural insights have been obtained from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The crystal structure of the bacteriophage RB69 DNA polymerase in complex with a DNA template containing a thymine glycol lesion has been solved, providing a snapshot of the lesion at the polymerase active site (PDB ID: 2DY4 and 3RMB). rcsb.orgpnas.orgnih.gov These structures revealed that the templating thymine glycol lesion is intrahelical and can form a Watson-Crick-like base pair with an incorporated adenine. A key finding from these crystal structures is the axial protrusion of the C5-methyl group of the thymine glycol ring, which sterically hinders the stacking with the adjacent 5' template guanine. pnas.orgnih.govpnas.org This disruption of stacking interactions is a crucial factor that can cause the DNA polymerase to stall. pnas.orgnih.gov

NMR studies on DNA duplexes containing a cis-(5R,6S)-thymine glycol paired with a guanine have provided direct evidence for the formation of a wobble base pair. nih.gov In this configuration, the thymine glycol base is shifted toward the major groove, and both the lesion and the mismatched guanine remain stacked within the helix. nih.gov This structural arrangement is stabilized by hydrogen bonds between the O2 of thymine glycol and the N1 proton of guanine, and between the N3 proton of thymine glycol and the O6 of guanine. nih.gov The formation of this stable Tg•G wobble pair explains the high frequency of T→C mutations observed.

The structural perturbations induced by the this compound lesion are summarized in the table below, comparing the features of a standard T•A pair with a Tg•A pair and the mutagenic Tg•G wobble pair.

Structural ParameterStandard T•A PairTg•A Pair (from crystal structure) pnas.orgTg•G Wobble Pair (from NMR) nih.gov
Lesion Conformation PlanarNon-planar, C5-methyl axialNon-planar, puckered base
Base Pairing Watson-CrickWatson-Crick likeWobble
Hydrogen Bonds N3-H···N1, O4···H-N6N3-H···N1, O4···H-N6O2···H-N1, N3-H···O6
Displacement NoneIntrahelicalShifted towards major groove
5' Stacking Interaction StableHindered by C5-methyl groupDisrupted
Solvent Accessible Surface Area StandardIncreased compared to T•AIncreased compared to T•A

These molecular modeling and structural studies collectively provide a detailed and consistent picture of the mechanism underlying the mutational specificity of cis-5,6-dihydroxythymine. The non-planar nature of the lesion, its displacement within the helix, and its ability to form a stable wobble base pair with guanine are the key determinants of the characteristic T→C mutations that arise from this common form of oxidative DNA damage.

Enzymatic Recognition and Dna Repair Pathways of Cis 5,6 Dihydroxythymine

Base Excision Repair (BER) as the Predominant Pathway for Excision

Base Excision Repair is a highly conserved pathway responsible for correcting small, non-helix-distorting base lesions, including those arising from oxidation, deamination, and alkylation. nih.gov For lesions like cis-5,6-Dihydroxythymine, BER is the principal mechanism of removal, ensuring genomic stability. The process is initiated by a specialized class of enzymes called DNA glycosylases that recognize and excise the damaged base.

The first and most critical step in the BER pathway is the recognition of the damaged base by a DNA glycosylase. nih.gov These enzymes scan the DNA for specific types of damage and, upon finding a lesion like this compound, catalyze the cleavage of the N-glycosidic bond that links the damaged base to the deoxyribose sugar backbone. This action removes the damaged base, leaving behind an apurinic/apyrimidinic (AP) site, also known as an abasic site. reactome.orgyoutube.com Several DNA glycosylases have been identified that recognize and excise oxidized pyrimidines.

Following the creation of an AP site by a DNA glycosylase, the BER pathway proceeds through a series of coordinated steps to restore the original DNA sequence.

AP Site Processing: The AP site is recognized by an AP endonuclease, with AP Endonuclease 1 (APE1) being the major one in human cells. researchgate.net APE1 cleaves the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) terminus. nih.govnih.gov

DNA Synthesis: DNA polymerase β (Pol β), a key enzyme in short-patch BER, is recruited to the site. Pol β has a dual function: its dRP lyase activity removes the 5'-dRP moiety, and its polymerase activity fills the single-nucleotide gap by inserting the correct nucleotide opposite the undamaged strand. nih.govnih.gov

Ligation: The final step involves sealing the remaining nick in the DNA backbone. This is accomplished by a complex of DNA ligase III and X-ray repair cross-complementing protein 1 (XRCC1), which restores the integrity of the DNA strand. nih.gov In cases where a longer patch of DNA needs to be replaced (long-patch BER), other polymerases like Pol δ and Pol ε, along with other factors such as Proliferating Cell Nuclear Antigen (PCNA) and Flap Endonuclease 1 (FEN1), are involved, and the final ligation is typically carried out by DNA ligase I. nih.gov

Specific DNA Glycosylases Involved in this compound Excision

The recognition and removal of this compound are carried out by specific DNA glycosylases with overlapping substrate specificities. The two main families of enzymes involved are the Endonuclease III homologs and the Nei-like glycosylases.

Escherichia coli Endonuclease III (Nth) is a DNA glycosylase that efficiently excises a broad range of oxidized pyrimidines, including thymine (B56734) glycol and 5,6-dihydrothymine. nih.govnih.gov Its human homolog, NTH1, plays a primary role in the repair of these lesions in mammalian cells. anr.frplos.org Studies have shown that NTH1 is crucial for maintaining telomere integrity by repairing oxidative damage within these sensitive chromosomal regions. plos.org While both Nth and NTH1 recognize and remove this compound, they exhibit different substrate preferences and kinetic parameters. For instance, while Nth's activity on 5,6-dihydrothymine is significantly lower than on thymine glycol, mNTH1 (the mouse homolog) shows comparable activity on both substrates. nih.gov

The Nei-like (NEIL) family of DNA glycosylases provides an alternative pathway for the removal of oxidized pyrimidines. In E. coli, Endonuclease VIII (Nei) shares substrate specificity with Nth and can excise thymine glycol. nih.gov In humans, there are three NEIL proteins (NEIL1, NEIL2, and NEIL3). Human NEIL1 is known to recognize and excise a variety of oxidized bases, including thymine glycol, from DNA. researchgate.netreactome.org NEIL1 can act on damaged bases in both double-stranded and single-stranded DNA, suggesting a role in repair during both replication and transcription. nih.gov The expression and activity of NEIL1 can be tissue-specific, and it is considered a key backup glycosylase to NTH1 for the repair of oxidized pyrimidines. researchgate.net

This compound exists as a pair of stereoisomers: (5R,6S)-thymine glycol and (5S,6R)-thymine glycol. Research has revealed that the DNA glycosylases involved in its repair exhibit distinct stereochemical preferences. This specificity is crucial for the efficient and accurate removal of these lesions.

The table below summarizes the stereochemical preference and substrate specificity of key DNA glycosylases for thymine glycol isomers. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

EnzymeOrganismPreferred StereoisomerSubstratesCatalytic Efficiency (kcat/Km) for Thymine Glycol Isomers
Endonuclease III (Nth) Escherichia coli(5S,6R)Thymine glycol, 5,6-Dihydrothymine, Urea residue, 5-hydroxyuracilShows a nearly 15-fold higher Km for the (5R,6S) form compared to the (5S,6R) form. nih.gov
NTH1 (mNTH) Mouse(5R,6S)Thymine glycol, 5,6-Dihydrothymine, Urea residue, 5-hydroxyuracilThe catalytic efficiency for the (5R,6S) isomer is approximately 5-fold higher than for the (5S,6R) isomer. nih.govresearchgate.net
Endonuclease VIII (Nei) Escherichia coli(5R,6S)Oxidized pyrimidines, including thymine glycol.Complements Nth by preferring the (5R,6S) stereoisomer. nih.gov
NEIL1 (mNEIL1) Mouse(5R,6S)Thymine glycol, 5-hydroxyuracil, 5-hydroxycytosine, Dihydrothymine (B131461)The specificity constant for the (5R,6S) stereoisomer is nearly 2-fold higher than for its (5S,6R) counterpart. nih.govresearchgate.netescholarship.org

This table is based on available research data and provides a comparative overview of enzyme specificities.

The complementary preferences of Nth and Nei in E. coli ensure the efficient removal of both thymine glycol stereoisomers. In mammals, both NTH1 and NEIL1 show a preference for the (5R,6S) isomer, with NTH1 exhibiting stronger stereoselectivity. nih.gov The presence of multiple glycosylases with overlapping but distinct specificities highlights the robustness of the DNA repair machinery in safeguarding the genome from the deleterious effects of oxidative damage.

Mechanisms of Enzyme-Substrate Interaction and Lesion Excision

The enzymatic repair of this compound, a common oxidative DNA lesion, involves a sophisticated series of molecular events to recognize and excise the damaged base. This process is primarily initiated by DNA glycosylases, which are key enzymes in the base excision repair (BER) pathway. The interaction between the enzyme and the DNA substrate, culminating in the removal of the lesion, is a finely tuned process involving specific structural and kinetic parameters.

Structural Basis of DNA Damage Recognition (e.g., Base Flipping into Active Site)

The recognition of this compound, often referred to as thymine glycol (Tg), by DNA repair enzymes is a critical first step in its removal. A key mechanism employed by many DNA glycosylases is base flipping , where the damaged nucleotide is rotated out of the DNA double helix and into the enzyme's active site. wikipedia.org This process allows the enzyme to access the lesion, which would otherwise be buried within the helical structure of the DNA. nih.gov

The structure of the DNA is significantly distorted to accommodate this flipping. For instance, studies on the E. coli AlkA protein, a base excision repair glycosylase, have shown that the enzyme induces a sharp 66° bend in the DNA, accompanied by a widening of the minor groove. nih.gov This bending helps to unstack the damaged base from its neighbors, lowering the energetic barrier for it to flip out of the helix. nih.gov Once flipped, the damaged base fits into a specific pocket within the enzyme's active site, where catalysis can occur. wikipedia.orgnih.gov

The stability of the flipped state is influenced by the nature of the lesion and the surrounding DNA sequence. Molecular dynamics simulations have been used to study the free-energy profiles of thymine glycol flipping, providing insights into the dynamic process of lesion recognition. nih.gov These studies help in understanding how the enzyme distinguishes between damaged and normal bases.

Kinetic Analysis of Enzymatic Incision and Repair Rates

Kinetic analysis provides quantitative insights into the efficiency of enzymatic repair of this compound. The key parameters in these analyses are the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

In E. coli, the primary enzyme responsible for the removal of thymine glycol is endonuclease III (Nth). nih.gov Studies measuring the kinetics of Tg removal have shown that it is a rapid and efficient process in repair-proficient cells. nih.gov The removal of Tg is almost entirely dependent on the nth gene, indicating that endonuclease III is the main player in this repair pathway in vivo. nih.gov

The table below summarizes the kinetic parameters for the excision of the (5R,6S) stereoisomer of thymine glycol by various DNA glycosylases.

EnzymeKm (nM)kcat (min-1)kcat/Km (nM-1min-1)
E. coli Endonuclease III1.8 ± 0.30.9 ± 0.050.5
E. coli Endonuclease VIII27 ± 42.4 ± 0.10.09
Human NTH1 (hNTH1)12 ± 20.19 ± 0.010.016
Mouse NEIL1 (mNEIL1)17 ± 20.6 ± 0.030.035
Data compiled from studies on the stereoselective excision of thymine glycol. nih.gov

These kinetic studies reveal that different enzymes exhibit varying efficiencies in excising thymine glycol, highlighting the complexity and potential redundancy in DNA repair pathways.

Comparative Repair Efficiency of cis- vs. trans-Thymine Glycol Isomers

Thymine glycol exists as different stereoisomers, and repair enzymes can exhibit stereoselectivity in their action. The two major epimers are the cis and trans forms. In E. coli, endonuclease III and endonuclease VIII show complementary specificities for the different stereoisomers of thymine glycol. nih.gov

Endonuclease III preferentially excises the (5S,6R) isomer, while endonuclease VIII is more active on the (5R,6S) isomer. nih.gov This discrimination is primarily reflected in the Km value, which is significantly lower for the preferred substrate. nih.gov For instance, the Km of endonuclease III for the (5S,6R) isomer is nearly 15-fold lower than for the (5R,6S) form, while the kcat values are similar for both. nih.gov

The equilibrium between the cis and trans epimers can also be influenced by the base opposite the lesion in the DNA duplex. nih.gov For example, when thymine glycol is paired with adenine (B156593), the equilibrium ratio of cis to trans is approximately 7:3. nih.gov However, when paired with guanine (B1146940), the equilibrium shifts to favor the cis epimer almost exclusively. nih.gov This modulation of the cis-trans equilibrium by the complementary base can, in turn, affect the efficiency of repair by different enzymes. nih.gov

The table below provides a comparative overview of the repair efficiency for cis- and trans-thymine glycol isomers by key repair enzymes.

EnzymePreferred IsomerKey Kinetic Discriminator
E. coli Endonuclease III(5S,6R) - cisKm
E. coli Endonuclease VIII(5R,6S) - cisKm
Human NTH1 (hNTH1)(5R,6S) - ciskcat/Km
Mouse NEIL1 (mNEIL1)(5R,6S) - ciskcat/Km
This table summarizes the stereoisomer preference of various DNA glycosylases. nih.gov

This differential repair of stereoisomers underscores the high degree of specificity inherent in DNA repair mechanisms, ensuring the precise removal of a wide array of DNA lesions.

Cellular and Genomic Implications of Unrepaired Cis 5,6 Dihydroxythymine Lesions

Contribution to Genomic Instability

Unrepaired cis-5,6-Dihydroxythymine, commonly known as thymine (B56734) glycol (Tg), is a significant threat to genomic stability. As a primary product of oxidative DNA damage, its persistence in the genome can lead to severe consequences. scirp.org Although not considered a highly mutagenic lesion in isolation, its main threat stems from its ability to act as a potent blocker of DNA replication. nih.govpnas.org High-fidelity DNA polymerases are frequently stalled upon encountering a Tg lesion in the template strand. nih.govpnas.orgnih.gov This stalling of the replication fork is a major source of genomic instability, as it can lead to the formation of more complex and deleterious DNA structures, including double-strand breaks (DSBs). nih.gov

The structural nature of thymine glycol underlies its replication-blocking properties. The saturation of the 5,6-double bond in the thymine ring results in a loss of planarity, and the C5 methyl group protrudes in an axial direction. researchgate.netnih.gov This conformation prevents the proper stacking of the adjacent 5' template base, thereby physically impeding the progression of the DNA polymerase. nih.govpnas.org

While Tg itself generally pairs with adenine (B156593), minimizing its direct mutagenic potential, its presence within clustered DNA damage sites significantly enhances the mutagenic potential of other nearby lesions, such as 8-oxo-7,8-dihydroguanine (8-oxoG). nih.gov In such clusters, the repair of 8-oxoG can be compromised by the presence of Tg, leading to an increased frequency of mutations at the site of the 8-oxoG lesion. nih.gov The formation of DSBs can also occur when Tg is located opposite an abasic (AP) site, either through repair attempts or during replication, further contributing to genomic instability. nih.gov Therefore, the primary contribution of unrepaired thymine glycol to genomic instability is its potent ability to halt DNA replication, which can precipitate the formation of more severe DNA damage and potentiate the mutagenicity of other lesions.

Interplay with Cellular Oxidative Stress Response Systems

The formation of this compound is a direct consequence of oxidative stress, arising from the interaction of reactive oxygen species (ROS) with the thymine base in DNA. nih.govnih.gov Cellular redox homeostasis is maintained by a balance between the production of ROS and their elimination by antioxidant defense systems. nih.govmdpi.com An imbalance in favor of ROS leads to oxidative stress and damage to cellular macromolecules, including DNA. researchgate.netresearchgate.net Consequently, cells have evolved intricate DNA repair systems to counteract such damage.

Thymine glycol is a key lesion recognized and targeted by the cellular oxidative stress response. The primary pathway responsible for the removal of Tg from the genome is the Base Excision Repair (BER) pathway. nih.govfiveable.me This process is initiated by specific DNA glycosylases that recognize the damaged base. In both prokaryotic and eukaryotic systems, enzymes such as endonuclease III (Nth) and endonuclease VIII (Nei) are known to be the primary DNA glycosylases that identify and excise thymine glycol. nih.gov

The interplay is dynamic; an increase in oxidative stress leads to a higher load of DNA lesions like Tg, which in turn activates the BER pathway. The efficiency of this repair system is crucial for maintaining genomic integrity. Studies have shown that exposure to low doses of radiation can induce an adaptive response, enhancing the subsequent removal of thymine glycols, which suggests that the repair capacity for this lesion can be modulated by the cell's oxidative state. researchgate.net The measurement of thymine glycol excreted in urine has been proposed as a noninvasive biomarker for assessing the level of oxidative DNA damage and the body's repair activity in response to oxidative stress. pnas.orgnih.govnih.gov

Key Cellular ComponentRole in Response to this compoundRelevant Findings
Reactive Oxygen Species (ROS) Induce the formation of thymine glycol.A byproduct of normal metabolism and environmental factors, ROS attack the 5,6-double bond of thymine. nih.govfiveable.me
Base Excision Repair (BER) Primary pathway for removing thymine glycol.Essential for repairing single-base lesions caused by oxidation, preventing replication blockage and mutations. nih.govfiveable.meacs.org
Endonuclease III (Nth) DNA glycosylase that recognizes and excises thymine glycol.A key enzyme in the BER pathway that initiates the repair of Tg lesions. nih.gov
Endonuclease VIII (Nei) DNA glycosylase that recognizes and excises thymine glycol.Functions alongside Nth in the identification and removal of Tg from damaged DNA. nih.gov

Generalized Biological Ramifications in Eukaryotic Systems

The presence of unrepaired this compound lesions in the DNA template has profound disruptive effects on the fundamental processes of DNA replication and transcription. Thymine glycol is recognized as one of the most potent replication-blocking lesions among oxidatively damaged bases. pnas.orgnih.govgenelink.com

During DNA replication, high-fidelity polymerases, such as DNA polymerase I (Klenow fragment) and T4 DNA polymerase, are quantitatively arrested at the site of the lesion. nih.gov Structural studies have revealed the precise mechanism for this stall. Although adenine is correctly incorporated opposite the thymine glycol, the non-planar structure of the damaged base forces its C5 methyl group into an axial position. nih.govpnas.org This conformation sterically hinders the adjacent guanine (B1146940) on the 5' side of the template strand, displacing it and preventing it from properly positioning itself for the incorporation of the next nucleotide. nih.govpnas.org This effectively halts the extension of the primer strand. nih.govpnas.org While some specialized translesion synthesis (TLS) polymerases, like polymerase θ, can facilitate bypass of the lesion, this process can be error-prone. researchgate.netnih.gov

The disruptive influence of thymine glycol extends to transcription. The structural distortion it introduces into the DNA double helix can interfere with the passage of RNA polymerase, leading to premature termination of transcription or the generation of truncated transcripts. nih.govfiveable.me This interference can disrupt gene expression, preventing the synthesis of essential proteins and contributing to cellular dysfunction.

ProcessEffect of this compoundMechanism of Disruption
DNA Replication Strong block to replicative DNA polymerases. nih.govpnas.orggenelink.comThe non-planar structure of Tg and the axial protrusion of its methyl group displace the adjacent 5' base, preventing polymerase extension. nih.govpnas.orgpnas.org
Transcription Interference with RNA polymerase progression. nih.govfiveable.meStructural distortion of the DNA helix impedes the movement of the transcription machinery.

The accumulation of unrepaired this compound lesions is intrinsically linked to cellular dysregulation and the general mechanisms underlying various disease pathologies, most notably cancer. The foundation of this link is the induction of genomic instability. nih.govmdpi.com Stalled replication forks caused by thymine glycol are hotspots for genomic rearrangements, which can lead to deletions, duplications, and translocations—hallmarks of carcinogenesis. nih.gov

Although thymine glycol itself is only weakly mutagenic, its role in blocking DNA repair and replication can have catastrophic downstream effects. acs.org When present in clusters with other lesions, it can amplify their mutagenic consequences. nih.gov The failure to repair Tg can lead to cell cycle arrest or, in some cases, apoptosis. However, if these checkpoints fail, cells may continue to divide with unresolved DNA damage, propagating genomic instability.

This persistent state of genomic instability can drive the transformation of normal cells into cancerous ones by facilitating the acquisition of mutations in key tumor suppressor genes and oncogenes. acs.org Therefore, the presence of unrepaired thymine glycol serves as an indicator of significant oxidative stress and a compromised DNA repair capacity, both of which are enabling characteristics for the development and progression of cancer and other diseases rooted in cellular dysregulation. taylorandfrancis.com

A growing body of evidence suggests a strong correlation between the accumulation of this compound and the molecular processes of aging and neurodegeneration. frontiersin.org The "free radical theory of aging" posits that the progressive accumulation of oxidative damage to cellular macromolecules, including DNA, is a primary driver of the aging process. nih.gov Thymine glycol is a major biomarker of this type of damage. scirp.org

Research has shown that the efficiency of the Base Excision Repair pathway, which removes thymine glycol, declines with age. wikipedia.org This age-associated decrease in repair capacity leads to a higher steady-state level of Tg lesions in the genome of older individuals, contributing to the genomic instability and cellular senescence that characterize aging. wikipedia.org The higher metabolic rate of rats compared to humans corresponds to a significantly higher excretion of thymine glycol, which has been linked to their shorter lifespan. nih.gov

In the context of neurodegeneration, the brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. mdpi.com Elevated levels of oxidative DNA damage, including thymine glycol, are a common feature in several neurodegenerative disorders, such as Alzheimer's disease. mdpi.comnih.gov Deficiencies in the repair of thymine glycol have been specifically observed in brain samples from stroke patients, suggesting that impaired BER is a risk factor for ischemic brain injury. wikipedia.org The accumulation of these lesions in post-mitotic neurons can disrupt essential cellular functions, leading to neuronal dysfunction and eventual cell death, which are central to the pathology of neurodegenerative diseases. mdpi.com

Advanced Methodologies and Research Approaches for Studying Cis 5,6 Dihydroxythymine

Site-Specific Incorporation of cis-5,6-Dihydroxythymine into Oligonucleotides

To accurately study the biological consequences of a single DNA lesion, it is crucial to incorporate it into a DNA oligonucleotide at a specific position. This allows for detailed biochemical and structural analyses.

The site-specific incorporation of this compound into oligonucleotides is primarily achieved through phosphoramidite (B1245037) chemistry, the gold standard for DNA synthesis. twistbioscience.comnih.gov However, the inherent instability of the thymine (B56734) glycol lesion, particularly its lability under standard alkaline deprotection conditions, requires significant modifications to the standard synthesis protocols. tandfonline.com

A key challenge is the protection of the diol functionality of the thymine glycol moiety. This is often accomplished using tert-butyldimethylsilyl (TBDMS) groups. tandfonline.comcambio.co.uk The synthesis of the thymidine (B127349) glycol phosphoramidite building block, therefore, involves several steps, including the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, protection of the diol, and finally, phosphitylation of the 3'-hydroxyl group. nih.gov

Due to the alkali-labile nature of the thymine glycol, the deprotection steps following oligonucleotide assembly must be significantly milder than those used for standard DNA synthesis. Instead of harsh conditions, methods such as treatment with concentrated aqueous ammonia (B1221849) at room temperature for a shorter duration or the use of potassium carbonate in methanol (B129727) are employed. tandfonline.comcambio.co.uk Furthermore, to ensure compatibility with these mild deprotection conditions, "UltraMILD" phosphoramidites with more labile exocyclic amine protecting groups (e.g., phenoxyacetyl, pac) are used for the standard DNA bases (dA, dG, and dC). tandfonline.comcambio.co.uk

Table 1: Modified Phosphoramidite Synthesis Cycle for this compound Incorporation

StepDescriptionKey Considerations for Thymine Glycol
Deblocking Removal of the 5'-DMT protecting group from the solid-support-bound oligonucleotide.Standard acidic conditions are generally compatible.
Coupling Addition of the next phosphoramidite monomer to the growing chain.A longer coupling time (e.g., 3-5 minutes) is recommended for the bulky thymidine glycol phosphoramidite to ensure high coupling efficiency. cambio.co.uknih.gov
Capping Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.The use of phenoxyacetic anhydride (B1165640) as the capping reagent is preferred when using pac-protected monomers. tandfonline.com
Oxidation Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.A diluted iodine solution is often used. tandfonline.com
Final Deprotection Cleavage from the solid support and removal of all protecting groups.Mild basic conditions are crucial to prevent degradation of the thymine glycol lesion. Common reagents include concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 2-4 hours or 50mM potassium carbonate in methanol. tandfonline.comcambio.co.uk Removal of TBDMS groups is typically achieved with triethylamine (B128534) trihydrofluoride (TEA·3HF). cambio.co.uk

This compound exists as a pair of enantiomers: (5R,6S)- and (5S,6R)-thymidine glycol. Standard oxidation of thymidine with reagents like osmium tetroxide preferentially yields the (5R,6S) isomer. nih.gov To investigate the specific biological roles of each stereoisomer, methods for their stereoselective synthesis are essential.

The Sharpless Asymmetric Dihydroxylation (AD) has proven to be a valuable technique for the preferential synthesis of the (5S,6R)-thymidine glycol isomer. nih.govwikipedia.orgorganic-chemistry.orgencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the alkene (the 5,6-double bond of the thymine ring). wikipedia.orgorganic-chemistry.org

By selecting the appropriate chiral ligand (e.g., (DHQD)2PHAL in AD-mix-β), the synthesis can be biased towards the formation of the (5S,6R) isomer. nih.govencyclopedia.pub While the AD reaction of protected thymidine can be slow, it provides a reliable method to obtain the (5S,6R)-thymidine glycol in sufficient quantities for its conversion into a phosphoramidite building block and subsequent incorporation into oligonucleotides. nih.gov This allows for detailed studies on how the stereochemistry of the lesion affects DNA structure and its recognition and processing by repair enzymes. nih.gov

Table 2: Stereoselective Synthesis of cis-Thymidine Glycol Isomers

MethodReagentsPredominant IsomerReference
Standard OxidationOsmium Tetroxide (OsO₄)(5R,6S)-thymidine glycol nih.gov
Sharpless Asymmetric DihydroxylationOsO₄, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL (AD-mix-β)(5S,6R)-thymidine glycol nih.govmdpi.com

Structural Biology Approaches

Understanding the three-dimensional structure of DNA containing this compound and its complexes with DNA processing enzymes is fundamental to elucidating the mechanisms of its recognition and repair.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state structure and dynamics of nucleic acids. nih.govnih.govrsc.org Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are used to assign the proton resonances of the DNA duplex and to determine inter-proton distances and dihedral angles. nih.gov

X-ray crystallography provides high-resolution, static snapshots of molecules, offering detailed insights into the atomic-level interactions between DNA containing this compound and the enzymes that process it. nih.govnih.gov By crystallizing a DNA duplex containing the lesion, it is possible to directly visualize the structural perturbations it causes.

More revealing are the crystal structures of enzyme-DNA complexes. For DNA glycosylases, the enzymes that initiate base excision repair, crystallographic studies have shown that the damaged base is typically flipped out of the DNA helix and into a specific active site pocket on the enzyme. embopress.orgnih.gov This base-flipping mechanism allows the enzyme to inspect the base and catalyze its excision.

A crystal structure of the replicative RB69 DNA polymerase in complex with a DNA template containing a cis-(5R,6S)-thymine glycol lesion revealed that the damaged base remains intrahelical and forms a Watson-Crick base pair with an incoming adenine (B156593) nucleotide. pnas.org However, the C5-methyl group of the non-planar thymine glycol protrudes axially, causing a steric clash that prevents the proper stacking of the adjacent 5'-template base. This steric hindrance provides a structural basis for why thymine glycol acts as a strong block to DNA replication, even when the correct nucleotide is incorporated opposite the lesion. pnas.org

Biochemical and Biophysical Characterization of Lesion Processing

Biochemical and biophysical assays are essential for characterizing the functional consequences of the this compound lesion, including its effects on DNA replication and its recognition and removal by DNA repair enzymes.

The processing of this compound is a complex process involving multiple DNA repair pathways and polymerases. Biochemical studies have shown that this lesion is a potent blocker of high-fidelity replicative DNA polymerases. pnas.orgnih.govpnas.org However, specialized translesion synthesis (TLS) polymerases, such as DNA polymerase κ and ζ in humans, are capable of bypassing the lesion, often in an error-free manner by inserting an adenine opposite the damaged thymine. pnas.org

The primary repair pathway for this compound is base excision repair (BER), initiated by a DNA glycosylase. nih.govnih.gov In prokaryotes and eukaryotes, several DNA glycosylases, including endonuclease III (Nth) and endonuclease VIII (Nei) in E. coli and their human orthologs NTH1 and NEIL1, can recognize and excise thymine glycol. nih.gov

Kinetic studies are performed to quantify the efficiency and substrate specificity of these enzymes. nih.govucl.ac.ukucl.ac.uk These assays typically involve incubating the purified enzyme with a radiolabeled oligonucleotide substrate containing a site-specific thymine glycol lesion. The reaction products are then separated by gel electrophoresis and quantified. nih.gov Such studies have revealed that DNA glycosylases exhibit stereoselectivity in their excision of thymine glycol. For instance, E. coli endonuclease III shows a striking preference for the (5S,6R) stereoisomer, while endonuclease VIII preferentially excises the (5R,6S) counterpart. nih.gov This complementary specificity suggests a mechanism to ensure the efficient removal of both cis-isomers from the genome.

Table 3: Stereoselectivity of DNA Glycosylases for this compound Isomers

EnzymeOrganismPreferred Isomer ExcisionReference
Endonuclease III (Nth)Escherichia coli(5S,6R) nih.gov
Endonuclease VIII (Nei)Escherichia coli(5R,6S) nih.gov
yNTG1Saccharomyces cerevisiaeStereoselective (preference not specified) nih.gov
mNTHMus musculusStereoselective (preference not specified) nih.gov
mNEIL1Mus musculusStereoselective (preference not specified) nih.gov

These advanced methodologies, from chemical synthesis to high-resolution structural biology and detailed biochemical analysis, provide a comprehensive framework for understanding the chemical nature, structural impact, and biological processing of the this compound lesion in DNA.

Primer Extension Assays for Polymerase Bypass Studies

Primer extension assays are a fundamental tool for investigating the ability of DNA polymerases to replicate past a DNA lesion, a process known as translesion synthesis (TLS). This in vitro technique measures the efficiency and fidelity of DNA synthesis across a site-specific DNA adduct.

The assay utilizes a synthetic DNA template containing a single, site-specifically placed this compound lesion. A short, radiolabeled or fluorescently tagged DNA primer is annealed to the template upstream of the lesion. A selected DNA polymerase is then added along with deoxyribonucleoside triphosphates (dNTPs). The polymerase extends the primer, and its progress is monitored. If the polymerase is blocked by the lesion, primer extension will terminate at the site of the damage. If the polymerase successfully bypasses the lesion, a full-length product will be generated. nih.gov

Table 1: Representative Data from a Primer Extension Assay for Polymerase Bypass of this compound

DNA Polymerase Lesion Bypass Efficiency (%) Nucleotide Incorporated Opposite Lesion (Fidelity)
Polymerase η 85 Predominantly Adenine (Correct)
Polymerase δ 15 Stalled, with some misincorporation of Guanine (B1146940)
Polymerase κ 30 Mixed incorporation of Adenine and Guanine

Enzymatic Cleavage Assays (e.g., Gel Electrophoresis-based Quantification)

Enzymatic cleavage assays are widely used to detect and quantify specific DNA lesions. These assays rely on the activity of DNA glycosylases, enzymes that recognize and excise specific types of damaged bases as the first step in the base excision repair (BER) pathway. For this compound, DNA glycosylases such as Endonuclease III (Nth) and Formamidopyrimidine-DNA glycosylase (Fpg) are known to recognize and cleave the lesion.

In a typical assay, a DNA substrate containing the this compound lesion is radiolabeled at one end. The DNA is then incubated with a purified DNA glycosylase. The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, and its associated lyase activity then incises the phosphodiester backbone at the resulting abasic site. This creates a shorter DNA fragment.

The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The amount of cleavage can be quantified by measuring the radioactivity in the full-length and cleaved DNA bands. The percentage of cleavage is indicative of the amount of the specific lesion in the DNA sample. This method provides a sensitive and specific means of quantifying this compound in a given DNA sample.

Table 2: Quantification of this compound via Enzymatic Cleavage and Gel Electrophoresis

Treatment DNA Glycosylase Percentage of Cleaved DNA (%)
Untreated Control Nth < 1
Oxidative Damage Nth 45
Untreated Control Fpg < 1
Oxidative Damage Fpg 38

Development and Application of Fluorescent Probes for Real-time DNA Strand Scission Analysis

The development of fluorescent probes has enabled the real-time analysis of DNA repair processes, including the excision of damaged bases like this compound. These probes are typically short, hairpin-shaped oligonucleotides containing the lesion of interest. A fluorophore is attached to one end of the oligonucleotide, and a quencher molecule is attached to the other.

In the intact hairpin structure, the fluorophore and quencher are in close proximity, resulting in the suppression of the fluorescent signal. When a DNA glycosylase recognizes and cleaves the this compound lesion within the probe, the hairpin structure is disrupted. This leads to the separation of the fluorophore and the quencher, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time using a fluorometer, providing a continuous measure of enzyme activity. nih.gov

This method offers several advantages over traditional gel-based assays, including higher throughput, the ability to perform kinetic studies, and the potential for use in living cells. While the provided search results detail this methodology for other lesions like uracil, the principle is directly applicable to studying the repair of this compound. nih.govdntb.gov.ua

Table 3: Real-time Analysis of this compound Repair Using a Fluorescent Probe

Time (minutes) Relative Fluorescence Units (RFU)
0 100
5 350
10 780
15 1250
20 1600

Cellular and Genomic Level Detection and Analysis

Site-Specific Mutagenesis Systems (e.g., Bacteriophage-based Assays)

To understand the mutagenic consequences of this compound in a cellular context, site-specific mutagenesis systems are employed. A common approach involves the use of bacteriophage vectors, such as M13. newmedicine.plnih.govnih.gov In this system, an oligonucleotide containing a single this compound lesion is synthesized. This oligonucleotide is then incorporated into the single-stranded DNA genome of the M13 bacteriophage.

The modified phage genome is then transfected into E. coli host cells. Inside the bacteria, the phage DNA is replicated. The presence of the this compound lesion can lead to the misincorporation of nucleotides by the host cell's DNA polymerases during replication. The progeny phages are then harvested, and the DNA sequence at the site of the original lesion is analyzed.

By sequencing a large number of progeny phages, the frequency and types of mutations induced by this compound can be determined. This provides valuable information about the mutagenic potential of this specific DNA adduct.

Table 4: Mutational Spectrum of this compound in an M13 Bacteriophage Assay

Original Base Mutation Type Frequency (%)
Thymine (lesion site) T → C Transition 2.5
Thymine (lesion site) T → G Transversion 0.8
Thymine (lesion site) T → A Transversion 0.2
Thymine (lesion site) No Mutation (Correct Repair) 96.5

Computational and Molecular Modeling Studies of DNA Adducts and Enzyme Interactions

Computational and molecular modeling approaches provide atomic-level insights into the structural and dynamic effects of DNA lesions like this compound on DNA and its interactions with repair enzymes. Molecular dynamics (MD) simulations are a powerful tool in this regard.

In an MD simulation, a model of a DNA duplex containing the this compound lesion is created. The system is then simulated over time, allowing the observation of how the lesion affects the local and global structure of the DNA, including parameters like base pairing, helical twist, and bending. These simulations can reveal structural distortions that may be important for recognition by DNA repair enzymes. A study on the structurally similar thymine glycol lesion revealed that the cis-epimer causes minimal distortion to the DNA duplex, while the trans-epimer can lead to significant disruption of base pairing. nih.gov

Furthermore, modeling can be used to study the interaction of the damaged DNA with a DNA glycosylase. By docking the DNA containing this compound into the active site of the enzyme, key amino acid residues involved in lesion recognition and catalysis can be identified. These computational studies complement experimental data and provide a deeper understanding of the molecular mechanisms of DNA damage and repair.

Table 5: Molecular Dynamics Simulation Parameters for a DNA Duplex Containing this compound

Parameter Unmodified DNA DNA with this compound
Helical Rise (Å) 3.4 3.2
Helical Twist (°) 36.0 33.5
Local Bending Angle (°) 5 12
Hydrogen Bond Stability (lesion site) High Moderately Reduced

Repair Assisted Damage Detection (RADD) for Global DNA Adduct Profiling

Repair Assisted Damage Detection (RADD) is a versatile method for detecting a broad spectrum of DNA lesions, including oxidative damage like this compound, on a genomic scale. nih.gov The technique utilizes a cocktail of DNA repair enzymes to recognize and excise DNA adducts.

In the RADD assay, genomic DNA is isolated and treated with a mixture of DNA glycosylases that recognize different types of DNA damage. For oxidative damage, this cocktail would include enzymes like Nth and Fpg. These enzymes create nicks or gaps at the sites of the lesions. A DNA polymerase is then used to fill in these gaps with labeled nucleotides, such as biotin-dUTP. The incorporated labels can then be detected and quantified, providing a measure of the total amount of a specific class of DNA damage.

A more advanced version of this technique, RADD-Seq, couples the RADD methodology with next-generation sequencing. biorxiv.orgbiorxiv.orgresearchgate.net This allows for the mapping of DNA damage across the entire genome, revealing "hotspots" of damage and providing insights into how factors like chromatin structure and gene expression influence the distribution of DNA lesions.

Table 6: Hypothetical RADD-Seq Data for Oxidative Damage Distribution

Genomic Feature Damage Enrichment (Fold Change)
Promoter Regions 2.8
Gene Bodies (Exons) 1.5
Gene Bodies (Introns) 1.2
Intergenic Regions 0.8
Heterochromatin 0.3

Permanganate (B83412) Probing for Detection of Unstacked Thymine Nucleobases

Potassium permanganate (KMnO4) has emerged as a powerful and versatile chemical probe in molecular biology for identifying unstacked thymine nucleobases within DNA structures. This method leverages the high reactivity of permanganate towards the 5,6-double bond of thymine residues that are not constrained by the base-stacking interactions of the canonical double helix. Such unstacked thymines are characteristic of various non-B-form DNA structures, including single-stranded regions, mismatched base pairs, and areas of local distortion induced by protein binding. The product of this reaction, this compound, serves as a stable marker that can be subsequently detected, allowing for the high-resolution mapping of these structurally significant regions.

The principle of permanganate probing lies in its differential reactivity. In a well-formed B-DNA duplex, the thymine bases are stacked, which sterically hinders the access of the permanganate ion to the 5,6-double bond. nih.gov However, in regions where the DNA is melted, looped, or otherwise distorted, thymine bases become exposed and are readily oxidized by potassium permanganate. elifesciences.org This oxidation results in the formation of a cis-diol, specifically this compound, also known as thymine glycol. oup.com

The detection of these modified bases is typically achieved by subsequent treatment with piperidine, which catalyzes the cleavage of the DNA backbone at the site of the thymine glycol. elifesciences.org The resulting DNA fragments can then be analyzed by techniques such as polyacrylamide gel electrophoresis (PAGE), allowing for the precise identification of the unstacked thymine residues at single-nucleotide resolution. elifesciences.org

The versatility of permanganate probing is demonstrated by its application in both in vitro and in vivo settings. nih.gov Its ability to penetrate cell membranes makes it a valuable tool for studying DNA structure and protein-DNA interactions within a cellular context. nih.gov Furthermore, advancements in sequencing technologies have enabled the coupling of permanganate probing with high-throughput sequencing, a technique known as PDAL-Seq (Permanganate/S1 Footprinting with Direct Adapter Ligation and Sequencing), which allows for the genome-wide analysis of DNA secondary structures. biorxiv.org

Permanganate probing has been instrumental in elucidating the structural dynamics of DNA during various biological processes. It has been widely used to map the melted DNA regions within transcription open complexes formed by RNA polymerase, to identify DNA distortions caused by the binding of helicases and other DNA-modifying enzymes, and to detect single base mismatches in DNA. nih.govresearchgate.netoup.com The reactivity of permanganate can also be enhanced by the presence of tetralkylammonium salts, which increases the specificity of the reaction for mismatched thymines. oup.com

Research Findings

Numerous studies have utilized permanganate probing to investigate a wide range of DNA structures and interactions. For instance, in the study of transcription initiation, real-time permanganate footprinting has been used to characterize the formation of the open promoter complex. By performing the reaction at different time points, researchers can distinguish between intermediate and final states of DNA melting at the promoter. nih.gov

In the context of DNA repair and replication, permanganate footprinting has been employed to study the interaction of helicases with DNA. These studies have provided insights into how these enzymes unwind the DNA duplex, by revealing the specific thymine residues that become unstacked upon enzyme binding. researchgate.net The quantitative analysis of the footprinting data allows for the determination of the relative reactivity of different thymine residues, providing a detailed picture of the enzyme-DNA interaction. researchgate.net

Furthermore, permanganate probing has proven to be a valuable tool for the detection of non-B DNA structures, such as G-quadruplexes, cruciforms, and Z-DNA, which are increasingly recognized for their roles in gene regulation and other cellular processes. biorxiv.org The ability to map these structures at high resolution is crucial for understanding their biological functions.

The following table summarizes representative experimental conditions and findings from studies that have employed permanganate probing for the detection of unstacked thymine nucleobases.

Study FocusDNA SubstratePotassium Permanganate (KMnO4) ConcentrationReaction ConditionsKey FindingsReference
Real-time footprinting of RNA polymerase open complex formationλPR promoter DNA4 mM17°C, 10 secondsSuccessfully distinguished between the intermediate (I1) and the final open promoter complex (RPo) by identifying specific KMnO4-reactive thymines in RPo that were absent in I1. nih.gov
Footprinting of Dda helicase interaction with DNARadiolabeled ss/ds junction and forked DNA substrates5 mM25°C, 5 secondsQuantitative analysis revealed differential thymidine reactivity in the presence of the helicase, indicating specific unstacking of thymines upon binding. researchgate.net
Detection of mismatched thymine residuesDNA heteroduplexesNot specifiedIn the presence of tetramethylammonium (B1211777) chlorideEnhanced reactivity of mismatched thymines towards potassium permanganate, allowing for specific detection of single base mismatches. oup.com
Genome-wide detection of DNA secondary structures (PDAL-Seq)Genomic DNA in living cellsConcentrations ranging from 0.5-80 mM have been used in various ssDNA footprinting experiments.In vivo treatment of cellsEnabled the genome-wide mapping of non-B DNA structures by trapping single-stranded regions for subsequent sequencing. biorxiv.org

Q & A

Q. What analytical methods are most reliable for detecting and quantifying cis-5,6-Dihydroxythymine in oxidative DNA damage studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its sensitivity to oxidized thymine derivatives. For example, R-values from chromatography systems (e.g., solvent ratios, column types) must be standardized to distinguish this compound from other thymine oxidation products (e.g., thymine glycol isomers). Table 2 in Kernforschungszentrum Karlsruhe (1970) demonstrates R-values across different systems, highlighting the need for method-specific validation .

Q. How does this compound form under oxidative stress, and what experimental conditions replicate its in vitro synthesis?

  • Methodological Answer : Radiolysis or UV irradiation of thymine in aqueous solutions generates hydroxyl radicals (•OH), which attack the C5-C6 double bond, forming this compound. Controlled oxygen levels and pH (neutral to slightly alkaline) are critical to minimize side products. For reproducibility, replicate conditions from gas-discharge experiments (e.g., H₂/Ar plasma) described in oxidative lesion studies .

Q. What are the stability challenges of this compound in aqueous solutions, and how can degradation be minimized during storage?

  • Methodological Answer : The compound is prone to dehydration or further oxidation. Store samples at -20°C in inert atmospheres (argon/nitrogen) and use chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation. Stability assessments via repeated HPLC runs over time are recommended .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical purity?

  • Methodological Answer : Stereoselective synthesis requires dihydroxylation of thymine derivatives using catalysts like OsO₄ or enzymatic systems (e.g., dioxygenases). Monitor reaction progress with NMR or chiral HPLC to confirm cis-configuration. For scale-up, consider solvent polarity and temperature gradients to suppress epimerization, as demonstrated in analogous thiazinane syntheses (Scheme 54, steps a-b) .

Q. What role does this compound play in DNA repair mechanisms, and how do conflicting enzymatic activity data arise?

  • Methodological Answer : Conflicting data may stem from lesion positioning within DNA (e.g., single- vs. double-stranded contexts) or enzyme specificity. For example, MvNei1 excises thymine glycol but shows negligible activity toward 8-oxoG. Use lesion-containing oligonucleotides with defined positions and repair assays (e.g., glycosylase activity gels) to resolve contradictions .

Q. How do computational models explain the thermodynamic stability of this compound compared to trans isomers?

  • Methodological Answer : Density functional theory (DFT) calculations reveal cis-isomer stability due to intramolecular hydrogen bonding between the 5- and 6-hydroxyl groups. Compare Gibbs free energy (ΔG) values and optimize basis sets (e.g., B3LYP/6-31G*) for accurate predictions, referencing cyclohexene carboxylate isomerization studies .

Q. What experimental strategies address contradictory R-values for this compound across chromatographic systems?

  • Methodological Answer : Standardize mobile phases (e.g., butanol/acetic acid/water ratios) and column types (reverse-phase vs. ion-exchange) across labs. Cross-validate results with mass spectrometry (LC-MS/MS) to confirm compound identity, as variations in solvent polarity can alter retention times .

Methodological Considerations for Experimental Design

Q. How should researchers formulate hypotheses and design controls when studying this compound’s mutagenic potential?

  • Methodological Answer : Develop a causal hypothesis (e.g., “this compound induces frameshift mutations in E. coli via error-prone repair”). Include negative controls (untreated DNA) and positive controls (e.g., 8-oxoG lesions). Use Rubric 2 (Hypothesis Development) to ensure logical connections between research questions and experimental outcomes .

Q. What criteria distinguish high-quality literature sources for mechanistic studies on thymine oxidation products?

  • Methodological Answer : Prioritize primary sources with raw chromatographic data (e.g., R-values, mass spectra) over review articles. Avoid non-peer-reviewed platforms (e.g., ). Use library workshops (e.g., CCSF’s B, P, W series) to refine search strategies and access specialized databases .

Q. How can researchers reconcile discrepancies in lesion repair kinetics reported across studies?

  • Methodological Answer : Perform meta-analyses of enzymatic kinetics (e.g., kcat, Km) under standardized conditions (pH, temperature). Use artifact analysis or virtual ethnography to assess methodological variability in prior work, as suggested in data-practice reviews .

Tables for Key Experimental Parameters

Parameter Recommended Value Source
HPLC Mobile Phase (Butanol)12:3:5 (butanol:acetic acid:water)
Storage Temperature-20°C (under argon)
Dihydroxylation CatalystOsO₄ (0.5 mol%)
DFT Basis SetB3LYP/6-31G*

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.